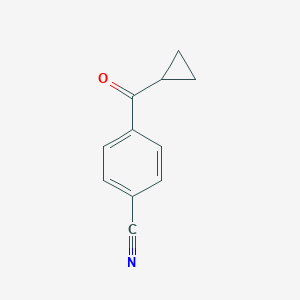

4-Cyanophenyl cyclopropyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFBDOSDKRVFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444959 | |

| Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170564-99-5 | |

| Record name | 4-(Cyclopropylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170564-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 Cyanophenyl Cyclopropyl Ketone

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The inherent ring strain of the cyclopropyl group in 4-Cyanophenyl cyclopropyl ketone makes it susceptible to various ring-opening reactions. These transformations provide a powerful synthetic tool for the construction of more complex acyclic molecules, often with high regioselectivity.

The ring-opening of cyclopropyl ketones can be initiated by the addition of a nucleophile to the carbonyl group, followed by a rearrangement that cleaves a carbon-carbon bond of the cyclopropane (B1198618) ring. In the context of this compound, the electron-withdrawing 4-cyano group enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

One notable example of nucleophile-mediated ring-opening involves the use of organoaluminum reagents. For instance, the nickel-catalyzed reaction of phenyl cyclopropyl ketone with trimethylaluminum (B3029685) (AlMe₃) leads to the formation of an aluminum enolate after the nucleophilic opening of the cyclopropane ring. This intermediate can then be trapped with electrophiles like chlorotrimethylsilane (B32843) (TMSCl) or aldehydes. While specific studies on this compound are not prevalent, the strong electron-withdrawing effect of the cyano group would be expected to favor such transformations.

The general mechanism for the nickel-catalyzed nucleophilic ring-opening can be summarized as follows:

Coordination of the Lewis acidic nickel catalyst to the carbonyl oxygen of the cyclopropyl ketone.

Nucleophilic attack of the organoaluminum reagent on the carbonyl carbon.

Ring-opening of the cyclopropyl group to form a nickel-bound enolate.

Reaction with an electrophile to yield the final product.

This strategy provides access to γ-functionalized ketones that would be challenging to synthesize through other methods.

The reaction of cyclopropyl ketones with arenes in the presence of a Brønsted acid offers a direct route to γ-arylated ketones. For this compound, the reaction is initiated by the protonation of the carbonyl oxygen. The electron-withdrawing 4-cyanophenyl group can influence the stability of the resulting carbocationic intermediate and thus the reaction pathway.

In a general Brønsted acid-catalyzed hydroarylation, the protonated cyclopropyl ketone can undergo ring-opening to form a homoenolate-type intermediate. This intermediate is then attacked by an electron-rich arene, followed by deprotonation to regenerate the catalyst and yield the γ-arylated ketone product. The use of highly polar, non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be beneficial for these transformations, as they can stabilize the cationic intermediates. rsc.orgnih.govnih.gov

The regioselectivity of the hydroarylation can be influenced by the substituents on both the cyclopropyl ketone and the arene. For cyclopropyl ketones bearing a carbonyl group, a linear product is typically obtained through a homo-conjugate addition pathway. rsc.orgnih.govnih.gov

A plausible mechanism involves the following steps:

Protonation of the carbonyl oxygen of the cyclopropyl ketone by the Brønsted acid.

Nucleophilic attack of the arene on the cyclopropane ring, leading to ring-opening.

Formation of a Wheland-type intermediate.

Deprotonation to afford the final γ-arylated ketone product.

The reaction conditions for the hydroarylation of cyclopropyl phenyl ketone with 1,3,5-trimethoxybenzene (B48636) have been optimized, highlighting the effectiveness of triflic acid in HFIP.

| Catalyst (10 mol%) | Solvent | Temperature (°C) | Conversion (%) | Yield (%) |

| TfOH | HFIP | 25 | >95 | 67 |

| TfOH | DCE | 25 | <5 | - |

| TfOH | TFE | 25 | 20 | - |

| TfOH | MeNO₂ | 25 | <5 | - |

| HBF₄·OEt₂ | HFIP | 25 | 10 | - |

Data sourced from studies on cyclopropyl phenyl ketone, analogous to this compound. nih.gov

Phosphines, acting as nucleophilic catalysts, can initiate the ring-opening of activated cyclopropanes. While specific examples with this compound are not extensively documented, the principles of phosphine (B1218219) catalysis on similar systems provide insight into its potential reactivity. These reactions often proceed through the formation of a phosphonium (B103445) ylide intermediate.

In a recently developed acid-free, Lewis base-mediated cascade reaction, phosphines were used to promote the ring-opening and subsequent recyclization of specifically designed cyclopropyl ketones to synthesize tetrahydrofluorenones. nih.gov This transformation merges the nucleophilic character of phosphines with the electrophilic nature of the biased cyclopropane ring. nih.gov

A general catalytic cycle for phosphine-catalyzed ring-opening can be envisioned as:

Nucleophilic attack of the phosphine on the cyclopropyl ketone.

Ring-opening to form a zwitterionic intermediate.

This intermediate can then react with an electrophile or undergo intramolecular rearrangement.

Regeneration of the phosphine catalyst.

For cyclopropenones, a related class of strained ketones, phosphine catalysis has been shown to facilitate a stereoselective ring-opening addition of various nucleophiles, proceeding through an α-ketenyl phosphorus ylide intermediate. dntb.gov.uanih.gov This suggests that similar intermediates could be accessible from this compound under appropriate conditions.

Photoinduced electron transfer (PET) represents a powerful method for the activation and cleavage of chemical bonds. In the case of cyclopropyl ketones, PET can lead to the formation of radical ion intermediates, which readily undergo ring-opening. The 4-cyanophenyl group, with its electron-accepting properties, can play a crucial role in facilitating the initial electron transfer event.

The general mechanism involves the excitation of a photosensitizer, which then engages in an electron transfer with the cyclopropyl ketone. If the cyclopropyl ketone acts as an electron acceptor, a radical anion is formed, which can subsequently undergo ring-opening to generate a distonic radical anion. This intermediate can then be trapped by a suitable reagent.

Recent studies have explored the use of consecutive photoinduced electron transfer (ConPET) in the context of cyclopropyl ketone reactions. researchgate.netdocumentsdelivered.com This process involves two sequential photoexcitation steps, allowing for the generation of highly reducing species capable of activating even challenging substrates. researchgate.netdocumentsdelivered.comresearchgate.net While this has been primarily applied to photocycloadditions, the underlying principle of PET-induced ring-opening is central. researchgate.netdocumentsdelivered.comresearchgate.net

Reductive PET reactions of bicyclic α-cyclopropyl-substituted ketones with tertiary amines have demonstrated regioselective cleavage of a cyclopropyl bond, forming an exocyclic radical and an endocyclic enolate. rsc.org This reactivity highlights the potential for this compound to undergo similar transformations to generate synthetically useful radical intermediates.

A significant advancement in the functionalization of cyclopropyl ketones is the development of a triple catalytic system for their ring-opening cyanation. rsc.org This method allows for the synthesis of γ-cyanoketones, valuable building blocks in organic synthesis. The reaction merges photoredox catalysis, Lewis acid catalysis, and copper catalysis to achieve the selective cleavage of a C-C bond in the cyclopropane ring and the subsequent formation of a C-CN bond. rsc.org

For a substrate like this compound, the reaction would proceed as follows:

Photoredox Catalysis: A photocatalyst, upon irradiation with visible light, generates a radical species.

Lewis Acid Catalysis: A Lewis acid activates the cyclopropyl ketone, facilitating the ring-opening.

Copper Catalysis: A copper catalyst is involved in the final C-CN bond formation, coupling the radical intermediate with a cyanide source.

This unprecedented triple catalytic system enables the efficient construction of γ-cyanoketones from readily available cyclopropyl ketones. rsc.org The reaction of (4-cyanophenyl)(cyclopropyl)methanone under these conditions has been shown to produce 4-cyano-1-(4-cyanophenyl)butan-1-one in good yield.

| Entry | Substrate | Product | Yield (%) |

| 1 | (4-cyanophenyl)(cyclopropyl)methanone | 4-cyano-1-(4-cyanophenyl)butan-1-one | 78 |

Data sourced from a study on the visible-light-induced triple catalysis for ring-opening cyanation of cyclopropyl ketones. rsc.org

Nickel catalysis has emerged as a powerful tool for the γ-alkylation of aryl cyclopropyl ketones through a reductive cross-coupling mechanism. nih.gov These reactions typically involve the oxidative addition of the cyclopropyl ketone to a low-valent nickel species, followed by reaction with an alkyl halide. The 4-cyanophenyl group, being electron-withdrawing, can influence the rate and efficiency of the initial oxidative addition step.

A novel method for the nickel-catalyzed γ-alkylation of aryl cyclopropyl ketones with unactivated primary alkyl chlorides has been developed. nih.gov This reaction utilizes a nickel catalyst in the presence of a cocatalyst, such as sodium iodide, which facilitates a halide exchange to generate a more reactive alkyl iodide in situ. nih.gov This strategy allows for high reactivity and selectivity, avoiding the formation of undesired alkyl-alkyl homocoupling products. nih.gov

The proposed mechanism involves the following key steps:

Oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species to form a Ni(II) intermediate.

Reaction of this intermediate with an alkyl radical (generated from the alkyl halide) to form a Ni(III) species.

Reductive elimination from the Ni(III) species to afford the γ-alkylated ketone and a Ni(I) species.

Regeneration of the Ni(0) catalyst and the alkyl radical to continue the catalytic cycle.

The reaction of (4-cyanophenyl)(cyclopropyl)methanone with (3-chloropropyl)benzene under these conditions has been shown to yield 4-(7-phenylheptanoyl)benzonitrile.

| Entry | Cyclopropyl Ketone | Alkyl Chloride | Product | Yield (%) |

| 1 | (4-cyanophenyl)(cyclopropyl)methanone | (3-chloropropyl)benzene | 4-(7-phenylheptanoyl)benzonitrile | 75 |

Data sourced from a study on the nickel-catalyzed γ-alkylation of cyclopropyl ketones.

Rearrangement Reactions Involving the Ketone Functionality

The reactivity of the ketone functional group in this compound and related structures is a focal point for various rearrangement reactions. These transformations often involve the intricate interplay of the cyclopropyl ring's inherent strain and the electronic effects of the cyanophenyl group.

Decarboxylative Rearrangements of α-(Carbonyl)cyclopropane Carboxylic Acids

The thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids presents a fascinating case of rearrangement. Instead of the anticipated ketone formation, a facile rearrangement often occurs. For instance, the thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid at 120°C does not yield dicyclopropyl ketone but instead results in 2-cyclopropyl-4,5-dihydrofuran. arkat-usa.orgresearchgate.net This transformation is proposed to proceed through an initial ring opening of the 1,2-disubstituted cyclopropyl moiety, leading to an α-allyl-β-keto acid system. arkat-usa.orgresearchgate.net Subsequent decarboxylation and rearrangement lead to the substituted 4,5-dihydrofuran. researchgate.net

This rearrangement is not a stepwise process of decarboxylation followed by ring closure, but rather a simultaneous event. researchgate.net The presence of two carbonyl groups adjacent to the cyclopropyl ring facilitates the 1,3-bond cleavage due to the stabilization of the resulting radical at the 1-position. arkat-usa.org It has been demonstrated that an α-(carbonyl)-3-butenoic acid, a putative intermediate, also rearranges to a substituted 4,5-dihydrofuran upon thermal decarboxylation. arkat-usa.orgresearchgate.net The generality of this decarboxylative rearrangement has been explored with various α-(carbonyl) cyclopropane carboxylic acids. arkat-usa.org

It is noteworthy that dicyclopropyl ketone and cyclopropyl phenyl ketone are thermally stable under the conditions of this rearrangement, highlighting the specific role of the carboxylic acid functionality in initiating the reaction cascade. arkat-usa.org However, the rearrangement of a cyclopropyl ketone to a 4,5-dihydrofuran can be induced under strong acid conditions. arkat-usa.org

A related process involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade for the synthesis of cyclopropanes from carboxylic acids. nih.gov This method tolerates a wide range of functional groups on both the carboxylic acid and the chloroalkyl alkene substrates. nih.gov Mechanistic studies have confirmed a radical–polar crossover mechanism involving reductive termination and subsequent alkylation of a carbanion intermediate. nih.gov

Amine Cation Radical-Assisted Rearrangements in Related Cyanophenyl Epoxy Ketone Systems

In systems related to this compound, such as aromatic α,β-epoxy ketones, amine cation radicals can assist in rearrangement reactions. For example, the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with various electron donors like amines leads to the formation of 1-(4-cyanophenyl)-3-phenyl-1,3-propanedione and 1-(4-cyanophenyl)-3-hydroxy-3-phenyl-1-propanone. nih.gov The ratio of these products is dependent on the specific amine and solvent used. nih.gov

A proposed mechanism involves the formation of an amine cation radical which assists in the rearrangement of the epoxy ketone anion radical. nih.gov The timing of proton transfer to the anionic intermediates is a critical factor in determining the product distribution, particularly for the formation of the β-hydroxy ketone. nih.gov This understanding has been applied to the conversion of various aromatic epoxy ketones to hydroxy ketones using samarium diiodide, where the addition of a proton source like water or methanol (B129727) significantly influences the product yields. nih.gov

Amine radical cations, which are odd-electron species, are valuable reactive intermediates in organic synthesis and can be generated through methods like visible light photoredox catalysis. nih.govresearchgate.net These radical cations can undergo various reactions, leading to synthetically useful intermediates such as iminium ions and α-amino radicals. nih.govresearchgate.net

Intramolecular Cyclizations and Skeletal Rearrangements

The strained cyclopropane ring in cyclopropyl ketones can participate in intramolecular cyclizations and skeletal rearrangements, often catalyzed by transition metals or initiated by radical processes. In the biosynthesis of triterpenoids, for instance, post-cyclization skeletal rearrangements are known to occur, sometimes involving the formation of a cyclopropane ring. nih.gov

Metal-Catalyzed Transformations

Metal catalysts play a pivotal role in activating and transforming this compound and its analogs, enabling a diverse range of chemical reactions. Gold and palladium catalysts, in particular, have proven to be highly effective in promoting unique cyclization, rearrangement, and coupling reactions.

Gold(I)-Catalyzed Reactions of 1-(1-Alkynyl)cyclopropyl Ketones with Nucleophiles

Gold(I) catalysts are exceptionally effective in activating the alkyne moiety of 1-(1-alkynyl)cyclopropyl ketones, facilitating reactions with various nucleophiles to produce highly substituted furans. organic-chemistry.orgnih.gov This mild, cascade reaction provides an efficient route to these important heterocyclic structures, which are found in numerous bioactive natural products and pharmaceuticals. organic-chemistry.org The substrates for this reaction are readily prepared from the corresponding enones via cyclopropanation. organic-chemistry.org

The catalyst (Ph3P)AuOTf has been identified as particularly efficient, leading to high yields in short reaction times. organic-chemistry.org The reaction demonstrates remarkable chemoselectivity and tolerates a variety of nucleophiles and substituents. organic-chemistry.org Density functional theory (DFT) studies have provided insights into the reaction mechanism. acs.org The catalysis can be effected by both the intimate ion-pair [AuL]+·[OTf]− and the cation [AuL]+, with the former being dominant. acs.org The size of the ligand coordinated to the gold center influences the catalytic activity, with larger ligands resulting in poorer catalysis. acs.org

The proposed mechanism involves the activation of the substrate by the gold(I) catalyst and a nucleophile, which decreases the energy of the π(C≡C) and σ(C-C) orbitals and increases the dipole moment of the cyclopropane's bent bond. acs.org This is followed by a stereospecific attack of the nucleophile on the activated cyclopropane, proton migration, and regeneration of the catalyst. acs.org The anion of the gold salt and other nucleophile molecules can act as proton shuttles during the process. acs.org

Furthermore, chiral gold(I) species can be used for the kinetic resolution of racemic 1-(1-alkynyl)cyclopropyl ketones through asymmetric [4+3] cycloaddition with nitrones, providing access to highly useful optically active compounds. rsc.org

Palladium(II/IV)-Catalyzed Cyclization and Oxidation Reactions

Palladium catalysis offers a powerful tool for the transformation of systems related to this compound, particularly in the synthesis of cyclopropane-containing structures. A notable example is the Pd(II/IV)-catalyzed stereospecific conversion of enynes into cyclopropyl ketones. organic-chemistry.org This oxidation reaction proceeds with a net inversion of geometry with respect to the starting olefin, which is consistent with a mechanism involving the nucleophilic attack of a tethered olefin onto a Pd(IV)-carbon bond. organic-chemistry.org

This method is highly efficient, operating under mild conditions and tolerating a broad range of enyne substrates to produce various bicyclic and heterocyclic systems. organic-chemistry.org The reaction mechanism is distinct from traditional Pd(0)/Pd(II) catalysis and involves the oxidation of a Pd(II) intermediate to a Pd(IV) species. organic-chemistry.orgvander-lingen.nl Strong oxidants like PhI(OAc)2 or Oxone are necessary to access this higher oxidation state. organic-chemistry.org

Palladium catalysis has also been employed in the synthesis of cyclopropylthiophenes through Suzuki-Miyaura cross-coupling reactions of bromothiophenes with cyclopropylboronic acid. mdpi.com This method utilizes a palladium(II) acetate/SPhos catalyst system and achieves high yields with low catalyst loading. mdpi.com

Furthermore, palladium-catalyzed sequential [3+2] cyclization/C–H activation of o-iodostyrenes with cyclopropenones has been developed for the synthesis of complex polycyclic structures. rsc.org This process involves the formation of multiple carbon-carbon bonds in a single operation. rsc.org In other palladium-catalyzed reactions, such as the cyclization-carbonylation-cyclization coupling of (ortho-alkynyl phenyl) (methoxymethyl) sulfides, a Pd(II)/Pd(0) catalytic cycle is operative, often requiring a re-oxidant to regenerate the active Pd(II) species. nih.gov

Copper(I) Hydride-Catalyzed Additions to Ketones

Copper(I) hydride (CuH) catalysis has emerged as a powerful tool for the reduction and hydrofunctionalization of unsaturated compounds. While direct studies on the CuH-catalyzed addition to this compound are not extensively documented in the provided results, the general reactivity of ketones and related systems with CuH provides a strong basis for predicting its behavior.

CuH species, often generated in situ, are known to react with ketones. capes.gov.br Variations in the reagents, stoichiometry, and ligands present during the in situ generation of CuH can lead to efficient hydrosilylation of dialkyl ketones. capes.gov.br This suggests that this compound would likely undergo reduction of the carbonyl group to the corresponding secondary alcohol in the presence of a suitable CuH catalyst system and a hydride source.

Furthermore, CuH catalysis is prominent in the hydroamination of alkenes and alkynes. nih.gov This involves the addition of a CuH species across a carbon-carbon multiple bond. nih.gov Although the primary reaction with a ketone would be at the carbonyl, the presence of the cyclopropyl ring introduces the possibility of ring-opening reactions, a common pathway for cyclopropyl ketones under various catalytic conditions.

The general mechanism for CuH-catalyzed reactions often involves the insertion of the unsaturated functionality (in this case, the ketone) into the copper hydride bond, followed by subsequent reaction steps to yield the final product and regenerate the catalyst. nih.gov In the context of this compound, this could lead to the formation of a copper alkoxide intermediate, which upon workup would yield the secondary alcohol.

| Reagent/Catalyst System | Expected Transformation of this compound | Reference |

| In situ generated CuH with a hydride source | Reduction of the ketone to a secondary alcohol | capes.gov.br |

Zinc-Mediated Coupling Reactions Involving Activated Cyclopropyl Intermediates

Zinc-mediated reactions offer a versatile platform for carbon-carbon bond formation. nih.govorganic-chemistry.org In the context of this compound, zinc can play a crucial role in mediating coupling reactions through the formation of activated cyclopropyl intermediates. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and catalysts. researchgate.netnih.gov

Palladium-catalyzed, zinc-mediated cross-coupling reactions are a fundamental method for constructing C(sp²)–C(sp³) bonds. nih.govorganic-chemistry.org While traditionally requiring pre-formed organozinc reagents under anhydrous conditions, recent advancements have enabled these reactions to be performed in aqueous media at room temperature without prior formation of the organozinc species. nih.govorganic-chemistry.org This involves the in situ generation of an organozinc intermediate from an alkyl halide and zinc powder, which then participates in the palladium-catalyzed cross-coupling with an aryl halide. nih.gov

For this compound, a plausible pathway involves the ring-opening of the cyclopropyl group to form a γ-halo- or other activated intermediate, which can then react with zinc to form an organozinc reagent in situ. This organozinc species can subsequently undergo palladium-catalyzed cross-coupling with various electrophiles.

Recent research has demonstrated nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides to synthesize γ-alkyl ketones. rsc.org This reaction proceeds with high regioselectivity and is facilitated by a sodium iodide cocatalyst, which promotes halide exchange. rsc.org This type of transformation highlights the potential for the cyclopropyl ring of this compound to act as a three-carbon building block.

Furthermore, computational studies on zinc-catalyzed Suzuki-Miyaura coupling reactions suggest a mechanism that differs from traditional palladium-catalyzed pathways, involving a redox-neutral process. rsc.org This indicates the diverse mechanistic possibilities available for zinc-mediated transformations.

| Reaction Type | Key Features | Potential Product from this compound | References |

| Pd-catalyzed, Zn-mediated cross-coupling | In situ formation of organozinc reagent from a ring-opened intermediate. | γ-Aryl substituted ketone | nih.govorganic-chemistry.org |

| Ni-catalyzed cross-electrophile coupling | Ring-opening and coupling with alkyl halides. | γ-Alkyl substituted ketone | rsc.org |

| Zn-mediated reductive coupling | Formation of 1,2-diols from carbonyl compounds. | Pinacol-type product from coupling of two ketone molecules. | researchgate.net |

Reactions and Functional Group Interconversions on the 4-Cyanophenyl Moiety

The 4-cyanophenyl moiety of the title compound offers a reactive handle for a variety of functional group interconversions, primarily centered around the cyano group. The cyano group is a versatile functional group that can be transformed into several other functionalities. chemistrysteps.comlibretexts.org

The most common reaction of nitriles is hydrolysis, which can be performed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com The reaction proceeds through an intermediate amide, which can sometimes be isolated. chemistrysteps.com

Reduction of the nitrile group can lead to two different products depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (4-(aminomethyl)phenyl cyclopropyl ketone). chemistrysteps.com In contrast, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction to an aldehyde (4-formylphenyl cyclopropyl ketone) after hydrolysis of the intermediate imine. chemistrysteps.com

The cyano group can also participate in addition reactions with organometallic reagents, such as Grignard reagents. This reaction initially forms an imine, which upon acidic workup, is hydrolyzed to a ketone. libretexts.org This provides a method to introduce a new alkyl or aryl group adjacent to the phenyl ring.

The electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring, although specific reactions on the ring itself (e.g., electrophilic or nucleophilic aromatic substitution) are not detailed in the provided search results for this specific molecule. However, the presence of the cyano group generally deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the cyano group.

| Reaction Type | Reagents | Product Functional Group | Reference |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic acid | chemistrysteps.com |

| Reduction (strong) | LiAlH₄, then H₂O | Primary amine | chemistrysteps.com |

| Reduction (mild) | 1. DIBAL-H 2. H₂O | Aldehyde | chemistrysteps.com |

| Addition of Grignard Reagent | 1. R-MgBr 2. H₃O⁺ | Ketone | libretexts.org |

Mechanistic Investigations of Reactions Involving 4 Cyanophenyl Cyclopropyl Ketone and Analogs

Mechanistic Pathways of Cyclopropyl (B3062369) Ketone Ring-Opening

The reactivity of cyclopropyl ketones is dominated by the release of ring strain. The specific pathway for ring-opening is highly dependent on the reaction conditions, leading to a variety of reactive intermediates.

Elucidation of Diradical Intermediates in Thermal Rearrangements

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a classic example of a pericyclic reaction where the mechanistic details have been a subject of extensive study. wikipedia.orgorganicreactions.org Aryl cyclopropyl ketones, where the aryl group's π-system acts as the vinyl component, can undergo analogous rearrangements. The mechanism is complex, with evidence supporting both a concerted, orbital-symmetry-controlled process and a stepwise pathway involving diradical intermediates. wikipedia.org

The formation of multiple stereoisomeric products from a single starting isomer strongly suggests a stepwise mechanism. acs.org In such a pathway, the initial step is the homolytic cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring, which is often the rate-limiting step. wikipedia.org This cleavage generates a diradical intermediate. acs.orgyoutube.com For example, the thermal isomerization of cis- and trans-1,2-dideuteriocyclopropane occurs faster than its conversion to propene, pointing to a propane-1,3-diyl diradical as an intermediate. thieme-connect.de The activation energy for the vinylcyclopropane (B126155) rearrangement, measured at approximately 50-51.7 kcal/mol, aligns well with the estimated energy required for the formation of such a diradical intermediate. wikipedia.orgacs.org While some computational studies suggest a concerted pathway is possible, the diradical mechanism is essential to explain the product distributions in many cases. acs.org

Characterization of Carbocationic Intermediates in Acid-Catalyzed Reactions

In the presence of acid, the ring-opening of cyclopropyl ketones and related structures proceeds through carbocationic intermediates. The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring. This is followed by the cleavage of a C-C bond to relieve ring strain and form a stabilized carbocation. libretexts.org

For instance, the acid-catalyzed ring-opening of cyclopropyl carbinols with acetonitrile (B52724) involves the in-situ formation of a homoallylic carbocation, which then reacts with the nitrile. nih.gov Similarly, the acid-catalyzed ring-opening of epoxides, which are also strained three-membered rings, provides a useful analogy. The oxygen of the epoxide is protonated, and in the case of a weak nucleophile, the nucleophile attacks the most substituted carbon, which can better stabilize a partial positive charge. psu.edunih.gov This suggests that in the ring-opening of a substituted cyclopropyl ketone like 4-cyanophenyl cyclopropyl ketone, the C-C bond cleavage would occur to form the most stable carbocation, which would likely be stabilized by the adjacent aryl ring. The resulting carbocation is then trapped by a nucleophile present in the reaction medium. In some cases, the process may be a concerted SN2-like pathway, but the formation of a carbocationic intermediate is a widely considered mechanism.

Insights into Enolate Formation and Ring Opening Mechanisms

Enolates are key intermediates in many reactions of carbonyl compounds, formed by the deprotonation of the α-carbon. nih.gov In the context of cyclopropyl ketones, enolate chemistry can be involved in both ring-opening and ring-forming reactions. For example, the Corey-Chaykovsky reaction can produce cyclopropyl ketones from α,β-unsaturated ketones via the conjugate addition of a sulfur ylide, which proceeds through an enolate intermediate that subsequently closes the three-membered ring.

More relevant to ring-opening, metal homoenolates are powerful intermediates that can be generated from cyclopropanol (B106826) derivatives. nih.gov For example, cobalt catalysts can promote the ring-opening of cyclopropanols to form a Co(I) homoenolate, which can then react with various electrophiles. nih.gov A related mechanism involves the nucleophilic ring-opening of the cyclopropyl ketone itself. This can be achieved with organometallic reagents, such as those based on nickel or copper, where the nucleophile attacks the carbonyl or the β-carbon, leading to ring cleavage and the formation of a metal enolate. nih.gov This enolate can then be trapped, for example by a silylating agent like chlorotrimethylsilane (B32843), to yield a stable silyl (B83357) enol ether product. nih.gov

Understanding Radical Intermediates in Photochemical Processes

Photochemical reactions provide a distinct pathway for the ring-opening of aryl cyclopropyl ketones, proceeding through radical intermediates. nih.gov The process is often initiated by the single-electron reduction of the ketone, typically the aryl ketone moiety, which has a suitable reduction potential. This is often achieved using a photocatalyst, such as Ru(bpy)₃²⁺, which, upon photoexcitation, can be reductively quenched to form a potent single-electron donor.

This electron transfer to the aryl cyclopropyl ketone generates a ketyl radical anion. This intermediate can then undergo a rapid and often reversible ring-opening to form a more stable distonic radical anion, where the radical and the anion are separated. This ring-opened radical is a key intermediate that can then engage in further reactions, such as intermolecular C-C bond formation by adding to an alkene partner in [3+2] cycloadditions. The existence of radical intermediates in photochemical reactions of cyclopropyl ketones is also supported by studies of Norrish type I processes, where α-cleavage of the excited ketone produces a diradical. libretexts.org

| Entry | Aryl Ketone Substituent (R¹) | Alkenyl Partner (R²) | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4-MeO | Styrene (B11656) | 91 | 95 |

| 2 | 4-CF₃ | Styrene | 95 | 92 |

| 3 | 4-Cl | Styrene | 96 | 93 |

| 4 | H | 4-Chlorostyrene | 95 | 93 |

| 5 | H | 4-Vinylbiphenyl | 92 | 94 |

| 6 | 2-Naphthyl | Styrene | 95 | 92 |

Role of Palladium(IV) Intermediates in Stereospecific Cyclopropanation

While many palladium-catalyzed reactions proceed through a Pd(0)/Pd(II) cycle, certain transformations, including some cyclopropanations, are proposed to involve high-valent Pd(IV) intermediates. A stereospecific method for converting enynes into cyclopropyl ketones has been shown to proceed via a Pd(II)/Pd(IV) catalytic cycle. wikipedia.orgacs.org

The proposed mechanism begins with a σ-alkyl-Pd(II) complex, which is formed from the starting enyne. This Pd(II) intermediate is then oxidized by a strong oxidant, such as PhI(OAc)₂, to a Pd(IV) species. acs.org This high-valent palladium complex is highly electrophilic and susceptible to nucleophilic attack at the carbon bound to the palladium. acs.orgyoutube.com In this specific reaction, the tethered olefin acts as an intramolecular nucleophile, attacking the Pd(IV)-carbon bond in an SN2-type fashion. wikipedia.orgacs.org This step forms the cyclopropane ring and reduces the palladium center, eventually regenerating the active Pd(II) catalyst. The involvement of a Pd(IV) intermediate explains the observed net inversion of stereochemistry at the alkene, a key piece of mechanistic evidence that distinguishes it from other metal-catalyzed cyclopropanation pathways. wikipedia.orgacs.org

Elucidation of Nickel Catalytic Cycles in γ-Alkylation (Ni(0)/Ni(II)/Ni(III)/Ni(I))

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for the γ-alkylation of aryl cyclopropyl ketones. These reactions involve a complex catalytic cycle that shuttles between multiple oxidation states of nickel: Ni(0), Ni(I), Ni(II), and Ni(III). A plausible mechanism for the reaction of an aryl cyclopropyl ketone with an alkyl halide has been proposed based on experimental observations.

The catalytic cycle is initiated by the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, which opens the ring to form a Ni(II) intermediate (A). This species then reacts with an alkyl radical to generate a Ni(III) intermediate (B). The crucial C-C bond is formed via reductive elimination from this Ni(III) complex, yielding the γ-alkylated ketone product and a Ni(I) species (C). The Ni(I) complex then reacts with the alkyl halide (often an alkyl iodide formed in situ via halide exchange) to regenerate the alkyl radical and a Ni(II) intermediate (D). Finally, the Ni(0) catalyst is regenerated from the Ni(II) species through reduction, closing the catalytic cycle. This multi-oxidation state pathway successfully balances the reactivity and selectivity required for this challenging cross-coupling reaction.

| Step | Transformation | Reactant(s) | Intermediate(s) | Product(s) | Nickel Oxidation State Change |

|---|---|---|---|---|---|

| 1 | Oxidative Addition / Ring-Opening | Aryl Cyclopropyl Ketone, Ni(0) | Ni(II) species (A) | - | Ni(0) → Ni(II) |

| 2 | Radical Capture | Ni(II) species (A), Alkyl Radical | Ni(III) species (B) | - | Ni(II) → Ni(III) |

| 3 | Reductive Elimination | Ni(III) species (B) | Ni(I) species (C) | γ-Alkyl Ketone | Ni(III) → Ni(I) |

| 4 | Radical Generation | Ni(I) species (C), Alkyl Halide | Ni(II) species (D) | Alkyl Radical | Ni(I) → Ni(II) |

| 5 | Catalyst Regeneration | Ni(II) species (D), Reductant | - | Ni(0) | Ni(II) → Ni(0) |

Stereochemical Control and Selectivity in Cyclopropyl Ketone Reactions

The three-membered ring of cyclopropyl ketones is subject to stereochemical considerations that significantly influence the outcome of their reactions. The control of this stereochemistry, both during the formation of the cyclopropane ring and in its subsequent transformations, is a key area of research.

The formation of the cyclopropane ring itself is a critical step where stereochemistry is established. In many cyclopropanation reactions, the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, the Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert α,β-unsaturated ketones (chalcones) into cyclopropanes, is known to be stereospecific. organic-chemistry.orgadichemistry.com This means that a (E)-4-cyanochalcone would be expected to yield a trans-cyclopropyl ketone, while a (Z)-4-cyanochalcone would produce the cis-isomer. This retention of stereochemistry is due to the concerted nature of the methylene (B1212753) transfer from the ylide to the alkene.

However, the stereochemical outcome is not always straightforward. In some instances, particularly with less stabilized ylides, the reaction can proceed through a betaine (B1666868) intermediate where bond rotation can occur faster than ring closure, leading to a loss of stereospecificity and the formation of the more thermodynamically stable trans-cyclopropane regardless of the initial alkene geometry. adichemistry.com Therefore, the choice of reagent and reaction conditions is paramount in controlling the stereochemistry during the synthesis of this compound.

Once formed, the reactions of this compound, particularly ring-opening and cycloaddition reactions, are governed by a variety of factors that dictate the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

In photocatalytic [3+2] cycloaddition reactions of aryl cyclopropyl ketones, the presence of a chiral Lewis acid in conjunction with a photocatalyst can induce high levels of enantioselectivity. nih.gov The Lewis acid is believed to coordinate to the ketone's carbonyl group, which in turn influences the stereochemical environment during the crucial C-C bond-forming step. The structure of the chiral ligand associated with the Lewis acid is critical; for example, electron-rich ligands have been shown to enhance both the reaction rate and the stereoselectivity. nih.gov

The electronic nature of the substituents on the aryl ring of the cyclopropyl ketone also plays a significant role. Studies on a range of substituted aryl cyclopropyl ketones have shown that both electron-donating and electron-withdrawing groups are well-tolerated in these cycloadditions, affording products with good yields and high enantiomeric excess. nih.gov This suggests that the 4-cyanophenyl group, being strongly electron-withdrawing, would be a suitable substituent for achieving high selectivity. The regioselectivity of ring-opening can also be influenced by the catalyst system. For example, palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce (E)-α,β-unsaturated ketones. rsc.org

The following table summarizes the effect of various factors on the selectivity of reactions involving aryl cyclopropyl ketones, which can be extrapolated to the behavior of this compound.

| Factor | Effect on Selectivity | Relevant Reaction Type |

| Chiral Lewis Acid | Induces high enantioselectivity by creating a chiral environment around the ketone. | Photocatalytic [3+2] Cycloaddition |

| Chiral Ligand Structure | Electron-rich ligands can increase both reaction rate and enantioselectivity. | Photocatalytic [3+2] Cycloaddition |

| Aryl Substituents | Both electron-donating and electron-withdrawing groups are tolerated, leading to high enantioselectivity. The 4-cyanophenyl group is expected to favor high selectivity. | Photocatalytic [3+2] Cycloaddition |

| Catalyst System | Can determine the regioselectivity of ring-opening. For instance, Pd(OAc)₂/PCy₃ favors the formation of (E)-α,β-unsaturated ketones. | Palladium-catalyzed Ring-Opening |

Influence of Substituent Effects on Reaction Mechanisms and Kinetics

Substituents on the aryl ring of cyclopropyl ketones have a profound impact on the underlying reaction mechanisms and the rates at which these reactions proceed. The electron-withdrawing nature of the 4-cyanophenyl group is expected to significantly influence the electronic properties of the molecule and its reactivity.

The stability of the intermediates formed during the reaction is also a key factor. In radical-mediated ring-opening reactions, the substituent on the aryl ring can affect the stability of the resulting radical species. Computational studies have shown that the regioselectivity of the ring-opening of substituted cyclopropylmethyl radicals is influenced by the ability of the substituents to stabilize the resulting radical. acs.org

In acid-catalyzed reactions, substituents on the aryl ring can affect the equilibrium between the cyclopropyl ketone and the open-chain carbinol. rsc.org The ratio of cyclized to open-chain products is dependent on the nature of the aryl ring substituents. For this compound, the electron-withdrawing cyano group would likely influence the stability of any cationic intermediates formed during an acid-catalyzed process.

The table below outlines the expected influence of the 4-cyanophenyl substituent on various aspects of reaction mechanisms and kinetics based on studies of analogous aryl cyclopropyl ketones.

| Mechanistic Aspect | Influence of 4-Cyanophenyl Group |

| Initial Electron Transfer | Expected to facilitate the reduction to the radical anion, potentially increasing the reaction rate. |

| Radical Intermediate Stability | Influences the stability of radical intermediates, which can affect the regioselectivity of ring-opening. |

| Cationic Intermediate Stability | Destabilizes cationic intermediates that may form in acid-catalyzed reactions. |

| Reaction Rate | Can either accelerate or decelerate the reaction depending on the specific mechanism and rate-determining step. |

Impact of Solvent Conditions on Reaction Outcomes and Selectivity

The choice of solvent can have a dramatic effect on the outcome and selectivity of chemical reactions, and those involving this compound are no exception. The polarity of the solvent can influence the rates of reaction steps that involve the formation or consumption of charged or polar intermediates.

For instance, in reactions proceeding through polar or ionic intermediates, a more polar solvent can stabilize these species, thereby increasing the reaction rate. In the context of the Corey-Chaykovsky reaction, the choice of solvent can influence the aggregation of the sulfur ylide, which in turn can affect the stereoselectivity of the cyclopropanation.

In photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, the solvent can impact the efficiency of the photocatalytic cycle. While a range of solvents can often be used, the solubility of the catalyst, substrate, and any additives, as well as the solvent's own potential to participate in side reactions, must be considered. In some cases, the use of a coordinating solvent can influence the behavior of the Lewis acid catalyst, potentially altering the stereochemical outcome. nih.gov

Furthermore, the selectivity of certain reactions can be highly dependent on the solvent. For example, the regioselectivity of the ring-opening of some cyclopropyl systems has been shown to be influenced by the polarity of the solvent. researchgate.net While specific studies on this compound are limited, the general principles of solvent effects suggest that careful selection of the reaction medium is crucial for achieving the desired outcome.

Advanced Spectroscopic Characterization and Computational Studies of 4 Cyanophenyl Cyclopropyl Ketone

Spectroscopic Techniques for Mechanistic Elucidation and Structural Analysis

Spectroscopy is an indispensable tool in modern chemistry for the detailed investigation of reaction mechanisms and the unambiguous determination of molecular structures. For a molecule like 4-Cyanophenyl cyclopropyl (B3062369) ketone, with its distinct functional groups, a combination of techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and UV-Vis Spectroscopy is employed to gain a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the structural confirmation of 4-Cyanophenyl cyclopropyl ketone and for tracking its transformations. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Structural Analysis: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the cyanophenyl ring, typically in the downfield region (δ 7.5-8.0 ppm), with splitting patterns dictated by their ortho and meta relationships. The methine and methylene (B1212753) protons of the cyclopropyl ring will appear in the highly shielded, upfield region (typically δ 0.5-2.5 ppm), a hallmark of this strained ring system. The specific chemical shifts and coupling constants (J-values) between these protons are crucial for confirming the connectivity and stereochemistry of the molecule. Similarly, the ¹³C NMR spectrum provides distinct signals for the nitrile carbon, the carbonyl carbon, the aromatic carbons, and the unique upfield signals of the cyclopropyl ring carbons. researchgate.net

Mechanistic Studies: NMR is a powerful tool for elucidating reaction mechanisms. researchgate.net For instance, in reactions involving the opening of the cyclopropyl ring, time-resolved NMR experiments can monitor the disappearance of the characteristic cyclopropyl proton and carbon signals and the concurrent appearance of new signals corresponding to the ring-opened product. researchgate.net This allows for the kinetic analysis of the reaction and the identification of stable intermediates. In stereoselective reactions, the formation of diastereomers or enantiomers can be quantified by integrating the unique NMR signals for each stereoisomer, often with the aid of chiral shift reagents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (ortho to CN) | ¹H | ~7.8 | Doublet |

| Aromatic Protons (ortho to C=O) | ¹H | ~8.1 | Doublet |

| Cyclopropyl Methine Proton | ¹H | ~2.5 | Multiplet |

| Cyclopropyl Methylene Protons | ¹H | ~1.1 - 1.4 | Multiplets |

| Nitrile Carbon | ¹³C | ~118 | Singlet |

| Aromatic Quaternary Carbons | ¹³C | ~110, ~138 | Singlets |

| Aromatic CH Carbons | ¹³C | ~129, ~132 | Singlets |

| Carbonyl Carbon | ¹³C | ~198 | Singlet |

| Cyclopropyl Methine Carbon | ¹³C | ~18 | Singlet |

| Cyclopropyl Methylene Carbon | ¹³C | ~12 | Singlet |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and identifying transient intermediates formed during a reaction. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to four or five decimal places.

This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass. For the parent molecule, C₁₁H₉NO, HRMS can confirm its composition by matching the experimental m/z value to the theoretical value.

In mechanistic studies, HRMS is invaluable for detecting and identifying proposed reaction intermediates. For example, in a photocatalytic ring-opening reaction, a radical anion intermediate might be formed. nih.gov While often too short-lived for isolation, its presence can sometimes be inferred or detected using specialized mass spectrometry techniques coupled with rapid sampling methods. The exact mass of any trapped or derivatized intermediates provides strong evidence for a proposed mechanistic pathway. rsc.org

Table 2: Theoretical HRMS Data for this compound and a Hypothetical Intermediate

| Compound | Formula | Ion Type | Theoretical m/z |

| This compound | C₁₁H₉NO | [M+H]⁺ | 172.0757 |

| Ring-Opened Isomer | C₁₁H₉NO | [M+H]⁺ | 172.0757 |

| Ring-Opened Adduct with H₂O | C₁₁H₁₁NO₂ | [M+H]⁺ | 190.0863 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. This compound, which contains a conjugated system composed of the phenyl ring, the carbonyl group, and the nitrile group, is expected to exhibit distinct absorption bands.

The primary electronic transitions relevant to this molecule are:

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. They typically result in strong absorption bands at shorter wavelengths (in the UV region). masterorganicchemistry.com

n → π transitions:* This involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com This is a lower-energy, formally forbidden transition, resulting in a weaker absorption band at longer wavelengths, potentially extending towards the visible region. masterorganicchemistry.com

UV-Vis spectroscopy is particularly useful for monitoring the progress of photochemical reactions. researchgate.netbris.ac.uk The absorption of light can initiate reactions such as ring-opening or cycloadditions. nih.gov By recording UV-Vis spectra at different time intervals during the reaction, one can observe the decrease in the absorbance of the reactant's characteristic peak and/or the increase in absorbance at a wavelength corresponding to the product. researchgate.net This data can be used to determine the reaction kinetics and quantum yield. science-softcon.de

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Orbital Change | Expected Wavelength Range | Relative Intensity |

| π → π | π (Aromatic/Carbonyl) → π | ~240 - 280 nm | Strong |

| n → π | n (Carbonyl Oxygen) → π | ~300 - 340 nm | Weak |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction energetics, molecular geometries, and electronic structures that are often difficult or impossible to observe directly.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions involving molecules like this compound. rsc.orgscilit.com DFT calculations can be used to model the entire reaction coordinate, providing a detailed energy profile. nih.govresearchgate.net

Mechanism and Energy Profiles: Researchers can compute the geometries and energies of reactants, products, transition states, and intermediates. researcher.life The energy difference between the reactants and the transition state gives the activation energy (energy barrier), which is a key predictor of reaction rate. nih.gov By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be identified. rsc.orgresearchgate.net For instance, DFT could be used to determine whether a ring-opening reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates for each path. nih.gov

Stereoselectivity: DFT is also a powerful tool for understanding and predicting stereoselectivity. In reactions that can form multiple stereoisomers, DFT can be used to calculate the energies of the different transition states leading to each isomer. According to transition state theory, the isomer formed via the lowest-energy transition state will be the major product. This allows for a rational explanation of experimentally observed stereochemical outcomes and can guide the design of new, more selective catalysts. researchgate.net

Table 4: Representative DFT-Calculated Energy Barriers for a Hypothetical Reaction of an Aryl Cyclopropyl Ketone

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Ring Opening | Cleavage of the C-C bond in the cyclopropyl ring | 15 - 25 |

| Intermolecular Addition (Path A) | Addition to an alkene leading to Product A | 10 - 15 |

| Intermolecular Addition (Path B) | Addition to an alkene leading to Product B | 12 - 18 |

Note: These are representative values based on studies of similar systems; actual values would require specific calculations for this compound and its reaction partners. nih.govresearchgate.net

While DFT provides high accuracy, it is computationally expensive. Molecular Mechanics and semi-empirical methods offer faster, albeit less accurate, alternatives that are useful for specific tasks.

Molecular Mechanics (MM): MM methods use classical physics principles (treating atoms as balls and bonds as springs) to calculate the potential energy of a molecule as a function of its geometry. This approach is extremely fast and is ideal for conformational analysis. For a flexible molecule, MM can be used to rapidly screen thousands of possible conformations to identify a set of low-energy structures (conformers). These stable conformers can then be used as starting points for more accurate but time-consuming DFT calculations.

Semi-empirical Calculations: These methods, such as AM1 or PM7, bridge the gap between MM and DFT. They use a simplified formulation of quantum mechanics, incorporating some parameters derived from experimental data to improve speed. They can provide initial estimates of electronic properties, molecular orbitals, and reaction pathways. While not as reliable as DFT for final energy calculations, they are excellent for generating initial guesses for transition state structures or for screening large numbers of molecules to identify promising candidates for further study with higher-level theories.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Electronic Effects of Substituents

The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for analyzing the electron density of a molecular system to partition it into atomic basins, thereby allowing for the quantification of atomic and bond properties. This methodology is particularly insightful for understanding the electronic effects of substituents on molecular structure and reactivity. For this compound, a QTAIM analysis would elucidate the influence of the electron-withdrawing cyano group on the electronic properties of the phenyl ring, the carbonyl group, and the cyclopropane (B1198618) ring.

While a specific QTAIM study on this compound is not available in the reviewed literature, the principles of QTAIM and studies on related substituted systems allow for a detailed projection of the expected findings. The analysis focuses on the properties of Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The characteristics of these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond.

The electron-withdrawing nature of the para-cyano substituent is expected to significantly perturb the electron density distribution throughout the molecule. This effect would manifest in the QTAIM parameters of the various bonds. For instance, in studies of substituted anilines, the nature of the substituent has been shown to correlate with QTAIM properties.

Expected Electronic Effects of the Cyano Substituent:

Phenyl Ring: The cyano group will decrease the electron density at the BCPs of the C-C bonds within the phenyl ring, particularly at the ipso-carbon and propagating through the aromatic system. This delocalization of electron withdrawal would also be reflected in the bond ellipticity, indicating changes in the π-character of the bonds.

Carbonyl Group: The C=O bond's BCP is anticipated to show an increased electron density and a more negative Laplacian value, indicative of a more polarized and stronger bond due to the electron-withdrawing effect of the cyano group on the attached phenyl ring. This polarization enhances the electrophilicity of the carbonyl carbon.

Cyclopropane Ring: The electronic communication between the phenyl and cyclopropyl rings through the carbonyl linker is a key feature. The electron-withdrawing cyano group is expected to influence the C-C bonds of the cyclopropane ring. In related cyclopropanone (B1606653) derivatives, the nature of the interatomic interactions has been assessed using QTAIM to determine bond strengths. For this compound, the C-C bonds of the cyclopropane ring adjacent to the carbonyl group are likely to be weakened, as electron density is pulled towards the more electronegative part of the molecule. This weakening can be a precursor to the regioselective ring-opening reactions observed for such ketones.

A theoretical QTAIM analysis would involve optimizing the geometry of this compound using a computational method like Density Functional Theory (DFT) and then calculating the electron density and its topological properties. The following table summarizes the anticipated qualitative changes in QTAIM parameters for key bonds upon introduction of the 4-cyano group compared to an unsubstituted phenyl cyclopropyl ketone.

Table 1: Predicted Qualitative Effects of the 4-Cyano Substituent on QTAIM Bond Critical Point (BCP) Properties

| Bond | Predicted Change in Electron Density (ρ(r)) at BCP | Predicted Change in Laplacian of Electron Density (∇²ρ(r)) at BCP | Predicted Nature of Interaction |

| C(ipso)-C(carbonyl) | Decrease | More positive | Weakened covalent character |

| C=O | Increase | More negative | Increased polarity, stronger bond |

| C(carbonyl)-C(cyclopropyl) | Decrease | More positive | Weakened covalent character |

| C-C (cyclopropyl, adjacent) | Decrease | More positive | Weakened covalent character, increased strain |

| C-C (cyclopropyl, distal) | Minor Decrease | Slightly more positive | Minor perturbation |

| C≡N | High | Negative | Strong, polar covalent bond |

This detailed analysis, grounded in the established principles of QTAIM, provides a robust framework for understanding the intricate electronic interplay within this compound and how the cyano substituent modulates its chemical behavior.

Computational Prediction and Validation of Intermediates and Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by predicting the structures and energies of intermediates and transition states. For reactions involving this compound, computational studies are crucial for understanding its reactivity, especially in processes like cycloadditions and ring-opening reactions.

Aryl cyclopropyl ketones are known to undergo a variety of transformations, including acid-catalyzed cyclizations to form tetralones and photocatalytic [3+2] cycloadditions. The presence of the electron-withdrawing 4-cyano group is expected to significantly influence the stability of intermediates and the energy barriers of transition states in these reactions.

Intermediates in Reactions of this compound:

In many reactions, the initial step involves the activation of the cyclopropyl ketone. For instance, in photocatalytic reactions, one-electron reduction of the aryl ketone moiety leads to the formation of a radical anion intermediate. The electron-withdrawing cyano group would stabilize this radical anion, making the reduction more favorable compared to an unsubstituted aryl cyclopropyl ketone.

Following its formation, this radical anion can undergo a ring-opening of the cyclopropane to form a distonic radical anion, where the radical and anionic centers are separated. Computational studies on similar systems have shown that this ring-opening can be a reversible process. The presence of the cyano group would further influence the stability and geometry of this opened intermediate.

In acid-catalyzed reactions, the carbonyl oxygen is protonated, leading to a cationic intermediate. Subsequent ring-opening of the cyclopropane can generate a stabilized carbocation. The 4-cyano group, being strongly deactivating, would destabilize a positive charge on the adjacent phenyl ring, thus influencing the regioselectivity of the ring-opening and subsequent cyclization pathways.

Transition States in Reactions of this compound:

The transition states in the reactions of this compound are the energetic maxima along the reaction coordinate. For example, in a [3+2] cycloaddition reaction, the transition state would involve the concerted or stepwise formation of two new carbon-carbon bonds between the opened cyclopropyl ketone intermediate and an alkene. DFT calculations can model the geometry of this transition state, providing insights into the stereoselectivity of the reaction.

For

Synthetic Utility and Applications of 4 Cyanophenyl Cyclopropyl Ketone in Complex Molecule Synthesis

4-Cyanophenyl Cyclopropyl (B3062369) Ketone as a Versatile Synthetic Building Block

4-Cyanophenyl cyclopropyl ketone stands out as a highly adaptable and valuable building block within the realm of organic synthesis. Its distinct molecular architecture, featuring a strained cyclopropyl ring bonded to a cyano-substituted phenyl group, confers a unique reactivity profile. This enables its use in a wide array of chemical transformations, facilitating the efficient construction of complex molecules and positioning it as a key intermediate in the synthesis of diverse and medicinally relevant compounds. The strategic placement of the electron-withdrawing cyano group plays a crucial role in modulating the reactivity of the cyclopropyl ketone moiety, thereby broadening its synthetic applications from the generation of functionalized ketones to the formation of intricate heterocyclic systems.

Precursors to γ-Functionalized Ketones via Ring-Opening

The inherent ring strain of the three-membered cyclopropyl ring in this compound makes it susceptible to nucleophilic attack, which leads to regioselective ring-opening reactions. This process provides a direct pathway to γ-functionalized ketones, which are valuable synthetic intermediates that often require more elaborate, multi-step syntheses to obtain otherwise. The electron-withdrawing character of the 4-cyanophenyl group enhances the activation of the cyclopropyl ring, making it more prone to cleavage.

A significant application of this reactivity is seen in the reaction of cyclopropyl ketones with thiols, which proceeds through a retro-Michael-type ring opening to form γ-thio ketones. This reaction is typically catalyzed by a base and exhibits high regioselectivity, with the nucleophilic thiol preferentially attacking the carbon atom of the cyclopropyl ring adjacent to the carbonyl group. This selectivity is governed by the electronic and steric factors of the substituents on the cyclopropyl ring.

Similarly, the reaction with amines provides access to γ-amino ketones. These products are important precursors for synthesizing a variety of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent structural motifs in many biologically active molecules. The reaction conditions can be fine-tuned, often with the use of a Lewis acid or base catalyst, to favor the desired ring-opened product.

The versatility of this ring-opening strategy is further underscored by the use of other nucleophiles, including halides and alcohols, to generate a broad spectrum of γ-functionalized ketones. These products can subsequently be elaborated into more complex molecular structures, highlighting the synthetic utility of this compound as a latent γ-keto carbanion equivalent.

Intermediates for the Synthesis of Furan (B31954) and Dihydrofuran Derivatives

This compound is a valuable precursor for the synthesis of furan and dihydrofuran derivatives. These heterocyclic cores are integral components of numerous natural products and pharmaceutical agents. A common synthetic strategy involves the acid-catalyzed rearrangement of the cyclopropyl ketone. Under acidic conditions, protonation of the carbonyl oxygen facilitates the cleavage of the cyclopropyl ring, leading to the formation of a stabilized carbocation. This intermediate can then undergo intramolecular cyclization and subsequent dehydration to yield the corresponding furan.

Furthermore, the reaction of this compound with various reagents can lead to the formation of substituted dihydrofurans. For instance, a reaction with a nucleophile can initiate a cascade sequence involving ring-opening followed by an intramolecular cyclization. The specific outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.

The ability to readily access these oxygen-containing heterocycles from a starting material like this compound provides a powerful tool for synthetic chemists. The resulting furan and dihydrofuran products can be further functionalized, enabling the rapid generation of molecular diversity and the synthesis of complex target molecules.

Utility in the Preparation of Styrene (B11656) Derivatives (from related cyclopropyl phenyl ketones)

While direct evidence for the conversion of this compound into styrene derivatives is not extensively documented, closely related cyclopropyl phenyl ketones have proven to be valuable precursors for the synthesis of substituted styrenes. These transformations typically proceed through a ring-opening and rearrangement cascade.

One established method involves treating cyclopropyl phenyl ketones with a Lewis acid, which promotes the cleavage of the cyclopropyl ring to form a carbocationic intermediate. This intermediate can then undergo a 1,2-hydride or 1,2-alkyl shift, followed by elimination, to produce the corresponding styrene derivative. The regioselectivity of this rearrangement is influenced by the substitution pattern on the cyclopropyl ring and the specific Lewis acid used.

Another approach is the palladium-catalyzed reaction of cyclopropyl phenyl ketones with aryl halides. This cross-coupling reaction proceeds via the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the cyclopropyl ketone and subsequent reductive elimination to yield the styrene product. This methodology allows for the introduction of a wide range of substituents onto the aromatic ring, providing access to a diverse library of styrene derivatives.

These examples with related cyclopropyl phenyl ketones suggest the potential of the cyclopropyl ketone moiety as a synthetic handle for preparing styrenes. It is plausible that similar strategies could be applied to this compound to access cyanostyrene derivatives, which are valuable building blocks in materials science and medicinal chemistry.

Access to Chiral Eight-Membered Heterocycles through Cycloaddition Reactions

This compound has been employed as a key component in cycloaddition reactions for the construction of complex, chiral eight-membered heterocycles. These larger ring systems are often challenging to synthesize via traditional methods, and cycloaddition strategies offer an efficient and stereocontrolled route.

In one notable application, this compound participates in a [6+2] cycloaddition reaction with a dienophile containing a chiral auxiliary. This reaction is typically promoted by a Lewis acid, which activates the cyclopropyl ketone towards the cycloaddition. The stereochemical outcome of the reaction is controlled by the chiral auxiliary, leading to the formation of the eight-membered ring with a high degree of enantioselectivity.

The resulting chiral eight-membered heterocycles can serve as valuable intermediates in the synthesis of natural products and other complex target molecules. The ability to control the stereochemistry of the newly formed stereocenters is a critical aspect of this methodology, and the use of this compound as a robust and reactive component is instrumental to its success. This approach showcases the power of cycloaddition reactions in rapidly building molecular complexity and accessing unique and challenging ring systems.

Role in the Generation of Diverse Cyclopropane-Containing Molecular Scaffolds

Beyond its utility as a reactive intermediate for ring-opening and cycloaddition reactions, this compound is also instrumental in generating diverse molecular scaffolds that retain the cyclopropane (B1198618) ring. The cyclopropane motif is a desirable feature in medicinal chemistry as it can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.

Synthetic methodologies have been developed to functionalize the cyclopropane ring of this compound while preserving the three-membered ring. These methods often involve the activation of C-H bonds on the cyclopropane ring or the transformation of the ketone functionality. For instance, directed C-H activation can enable the introduction of various substituents onto the cyclopropane ring with high regioselectivity.

Furthermore, the ketone group can be converted into other functional groups, such as alcohols, amines, or alkenes, providing access to a wide array of cyclopropane-containing building blocks. These functionalized cyclopropanes can then be incorporated into larger and more complex molecules, leading to the generation of novel molecular scaffolds with potential applications in drug discovery and materials science. The presence of the 4-cyanophenyl group can also be exploited for further diversification through cross-coupling reactions or other transformations of the cyano group.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The unique reactivity of this compound has spurred the development of novel synthetic methodologies that capitalize on its distinct electronic and steric properties. The combination of the strained cyclopropyl ring and the electron-withdrawing cyano group creates a powerful synthon for designing new chemical reactions.

One area of active research is the development of catalytic enantioselective reactions involving this compound. Through the use of chiral catalysts, it is possible to control the stereochemical outcome of reactions such as nucleophilic additions, cycloadditions, and ring-openings. This allows for the synthesis of enantioenriched products, which is of paramount importance in medicinal chemistry and the synthesis of chiral materials.

Moreover, the unique reactivity of this compound has been harnessed in the development of cascade reactions, where multiple chemical transformations occur in a single pot. These cascade reactions can rapidly build molecular complexity from simple starting materials, leading to highly efficient and atom-economical synthetic routes. The design of these cascades often relies on a detailed understanding of the reactivity of the cyclopropyl ketone moiety and its interaction with various reagents and catalysts.

General Potential as Intermediates for Advanced Organic Synthesis

The chemical architecture of this compound, which features a cyclopropyl ring, a ketone carbonyl group, and a cyano-substituted aromatic ring, positions it as a highly versatile intermediate for advanced organic synthesis. Its potential stems from the unique reactivity of the strained three-membered ring, which is further activated by the presence of both an electron-withdrawing ketone group and the cyano group on the phenyl ring. This specific arrangement classifies it as a donor-acceptor (D-A) cyclopropane, a class of compounds renowned for their utility as synthetic building blocks.

The primary value of donor-acceptor cyclopropanes in synthesis lies in their ability to act as synthetic equivalents of 1,3-dipoles. This reactivity allows them to participate in a variety of formal cycloaddition reactions with different reaction partners, including dipolarophiles, dienes, and other unsaturated systems. The ring strain of the cyclopropane provides a thermodynamic driving force for ring-opening and subsequent bond formation, enabling the construction of complex five-membered carbocycles and heterocycles that would be challenging to assemble through other methods. For instance, the reaction of aryl cyclopropyl ketones with olefins, promoted by visible light photocatalysis, can lead to highly substituted cyclopentane (B165970) structures.

Furthermore, the cyclopropane ring in such ketones can undergo stereocontrolled ring-opening reactions. These transformations can be initiated by acids, electrophiles, or radical initiators, cleaving the carbon-carbon bonds of the ring to generate linear, functionalized intermediates. The regioselectivity of the ring-opening is often influenced by the electronic nature of the substituents, allowing for controlled access to valuable synthons. The resulting intermediates, possessing ketone and nitrile functionalities at different positions, are primed for further synthetic manipulations.

The inherent functionalities of this compound also contribute to its potential as a synthetic intermediate.

The ketone moiety is a versatile handle for a wide array of classical transformations, including reductions to alcohols, reductive aminations to form amines, and additions of organometallic reagents to generate tertiary alcohols. It can also direct C-H activation reactions or participate in condensation reactions.

The nitrile group is a stable yet synthetically flexible functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for carboxylic acids in medicinal chemistry.

The cyclopropyl group itself is a desirable motif in medicinal chemistry, often introduced to modulate the conformational properties of a molecule and improve its metabolic stability and binding affinity.

Q & A

Q. What are the optimal synthetic routes for 4-cyanophenyl cyclopropyl ketone, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclopropanation of a pre-functionalized phenyl ketone. A validated approach includes:

- Step 1: Preparation of 4-cyanophenyl ketone via Friedel-Crafts acylation using AlCl₃ and cyanobenzene derivatives.

- Step 2: Cyclopropanation using the Kishner method (NH₂NH₂, KOH, and cyclopropane gas) or transition-metal-catalyzed approaches (e.g., Pd/Cu systems) .

- Critical Parameters: Temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric control of cyclopropane precursors to minimize side products like N-alkylated derivatives .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Methodological Answer:

- NMR Analysis:

- IR Spectroscopy: C≡N stretch at ~2230 cm⁻¹; ketone C=O at ~1700 cm⁻¹ .